8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid
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Overview
Description
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrido[3,2-d]pyrimidine core, a morpholine ring, and a carboxylic acid group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid typically involves multiple steps, including the formation of the pyrido[3,2-d]pyrimidine core, the introduction of the morpholine ring, and the addition of the carboxylic acid group. Common synthetic routes may involve:
Cyclization reactions: to form the pyrido[3,2-d]pyrimidine core.
Nucleophilic substitution: to introduce the morpholine ring.
Oxidation reactions: to add the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Temperature control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives.
Scientific Research Applications
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. This can include:
Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.
Receptor binding: Interacting with cell surface receptors and modulating their signaling pathways.
Pathway modulation: Affecting various cellular pathways, such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[2,3-d]pyrimidine-6-carboxylic acid: Similar structure but different positioning of the pyrimidine ring.
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylquinoline-6-carboxylic acid: Similar structure but different core ring system.
Uniqueness
8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17ClN4O4 |
---|---|
Molecular Weight |
400.8 g/mol |
IUPAC Name |
8-chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C19H17ClN4O4/c20-13-9-14(18(26)27)21-17-15(12-3-1-11(10-25)2-4-12)22-19(23-16(13)17)24-5-7-28-8-6-24/h1-4,9,25H,5-8,10H2,(H,26,27) |
InChI Key |
MUCYLNDMHXGWLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=C(C(=N2)C4=CC=C(C=C4)CO)N=C(C=C3Cl)C(=O)O |
Origin of Product |
United States |
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